molecular formula C16H13NO2 B3121917 Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate CAS No. 29707-99-1

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate

Cat. No. B3121917
CAS RN: 29707-99-1
M. Wt: 251.28 g/mol
InChI Key: LKIMUVKEQPRZFV-GXDHUFHOSA-N
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Description

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate is a chemical compound with the CAS Number: 7498-85-3 and a molecular weight of 251.28 . It is a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl (2E)-2-cyano-3-(1-naphthyl)-2-propenoate . The InChI code is 1S/C16H13NO2/c1-2-19-16(18)14(11-17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2H2,1H3/b14-10+ .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid .

Scientific Research Applications

Photophysical Characterization in Polymers

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate and related compounds have been explored for their applications in the synthesis and photophysical characterization of polymers. Research by Fox and Thompson (1997) investigated the use of this compound in the preparation of naphthalene- and pyrene-labeled polymers. These studies focused on examining the conformational rigidity of polymer backbones and were instrumental in understanding excimer formation in polymers (Fox & Thompson, 1997).

Synthesis of Heterocycles with Pharmaceutical Interest

Bondock, Khalifa, and Fadda (2006) utilized a derivative of this compound in the synthesis of novel heterocycles, highlighting its potential in pharmaceutical research. Their work demonstrated the compound's versatility in creating diverse structures like Schiff bases, benzo[c]acridine, and naphthyl thiopyrimidine derivatives (Bondock, Khalifa, & Fadda, 2006).

Development of Kinase Inhibitors

In the field of medicinal chemistry, Xu et al. (2015) reported the synthesis of various ethyl acrylate derivatives, including those related to this compound, for use as intermediates in the development of aurora 2 kinase inhibitors. Their approach, which employed a Wittig–SNAr reaction, was notable for its high stereoselectivity and environmentally benign conditions (Xu et al., 2015).

Supramolecular Assembly Studies

Research by Matos et al. (2016) involved the synthesis and characterization of Z-isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a compound structurally related to this compound. Their work provided insights into supramolecular assembly processes, revealing the critical role of noncovalent interactions in crystal packing and molecular conformation (Matos et al., 2016).

Polymerization and Material Science Applications

Tong Li et al. (1991) explored the use of a related compound, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, in the diradical polymerization of acrylonitrile. This research contributed to the understanding of polymerization kinetics and the development of new polymeric materials (Li et al., 1991).

Safety and Hazards

The safety data sheet indicates that this compound is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and to collect spillage .

properties

IUPAC Name

ethyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)14(11-17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIMUVKEQPRZFV-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7498-85-3
Record name ETHYL ALPHA-CYANO-1-NAPHTHALENEACRYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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